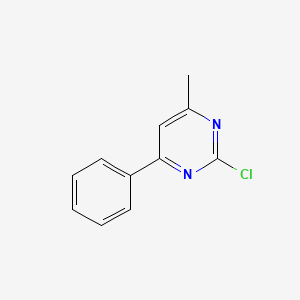
2-Chloro-4-méthyl-6-phénylpyrimidine
Vue d'ensemble
Description
2-Chloro-4-methyl-6-phenylpyrimidine is a compound with the CAS Number: 32785-40-3. It has a molecular weight of 204.66 . The IUPAC name for this compound is 2-chloro-4-methyl-6-phenylpyrimidine . It is a solid at room temperature and is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of 2-Chloro-4-methyl-6-phenylpyrimidine involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for 2-Chloro-4-methyl-6-phenylpyrimidine is 1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 . This indicates that the molecule consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
2-Chloro-4-methyl-6-phenylpyrimidine has a boiling point of 351.2±11.0°C at 760 mmHg and a melting point of 50-51°C . It has a flash point of 197.2°C .Applications De Recherche Scientifique
Applications antimicrobiennes et antifongiques
2-Chloro-4-méthyl-6-phénylpyrimidine : est un composé qui a été étudié pour son utilisation potentielle dans les traitements antimicrobiens et antifongiques. Les dérivés de pyrimidine sont connus pour présenter une gamme d'activités biologiques, notamment antimicrobiennes et antifongiques . Ce composé, avec sa structure unique, pourrait être synthétisé sous différentes formes ciblant des voies microbiennes spécifiques, ce qui pourrait conduire à de nouvelles classes d'antibiotiques.
Recherche anticancéreuse
Le cycle pyrimidine est une caractéristique commune de nombreux médicaments anticancéreux. This compound pourrait servir de précurseur dans la synthèse de nouveaux agents anticancéreux. Sa structure permet l'ajout de divers substituants qui peuvent être adaptés pour interagir avec des récepteurs ou des enzymes spécifiques aux cellules cancéreuses, inhibant ainsi la croissance et la prolifération tumorale .
Thérapeutique cardiovasculaire
Les dérivés de pyrimidine ont été associés à des avantages cardiovasculaires, notamment des effets antihypertenseurs . This compound pourrait être utilisé dans le développement de nouveaux médicaments cardiovasculaires qui modulent la pression artérielle ou ont un effet protecteur sur les tissus cardiaques.
Recherche anti-inflammatoire et analgésique
Le potentiel du composé à agir comme agent anti-inflammatoire et analgésique est un autre domaine d'intérêt. En modifiant le noyau pyrimidine, les chercheurs peuvent développer des dérivés qui peuvent réduire l'inflammation et soulager la douleur, ce qui est particulièrement utile dans les affections chroniques comme l'arthrite .
Agents neuroprotecteurs
La recherche sur les maladies neurodégénératives a mis en évidence le besoin d'agents neuroprotecteurs. This compound pourrait être un intermédiaire clé dans la synthèse de composés qui protègent les cellules nerveuses des dommages ou de la dégénérescence . Cette application est cruciale pour des maladies comme la maladie d'Alzheimer et la maladie de Parkinson.
Produits chimiques agricoles
Dans le secteur agricole, les dérivés de pyrimidine sont utilisés dans la synthèse d'herbicides, d'insecticides et de fongicides. La flexibilité structurelle de This compound signifie qu'elle pourrait être adaptée pour créer des composés qui ciblent des ravageurs ou des maladies végétales spécifiques, contribuant ainsi à la protection des cultures et à la sécurité alimentaire .
Safety and Hazards
The safety information for 2-Chloro-4-methyl-6-phenylpyrimidine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Pyrimidine derivatives, which include 2-chloro-4-methyl-6-phenylpyrimidine, are known to have a high degree of structural diversity and are broadly applied in therapeutic disciplines .
Mode of Action
Pyrimidines, in general, are known to interact with various biological targets due to their electron-deficient character, making them suitable for nucleophilic aromatic substitution reactions .
Biochemical Pathways
Pyrimidine derivatives are known to modulate a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, dna topoisomerase ii inhibitors, antitubercular agents, antimalarial, anti-inflammatory, and analgesic activities .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Propriétés
IUPAC Name |
2-chloro-4-methyl-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXAKAMPPMGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346061 | |
| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32785-40-3 | |
| Record name | 2-Chloro-4-methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-chloro-4-methyl-6-phenylpyrimidine in the synthesis of novel pyrimidine derivatives?
A1: 2-chloro-4-methyl-6-phenylpyrimidine serves as a crucial building block in synthesizing a series of ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylate derivatives. The research highlights its reaction with various anilines to create these novel compounds. [] This reaction exploits the reactivity of the chlorine atom at the 2-position of the pyrimidine ring, allowing for substitution with different aniline groups.
Q2: Did the research explore the Structure-Activity Relationship (SAR) of the synthesized pyrimidine derivatives?
A2: Yes, although the study doesn't delve deep into SAR, it does identify two promising compounds, 4a and 4h, exhibiting notable antibacterial activity. [] This finding suggests that specific aniline substitutions at the 2-position of the pyrimidine ring can significantly influence the biological activity of the resulting derivatives. Further investigations are needed to establish a comprehensive SAR profile for this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

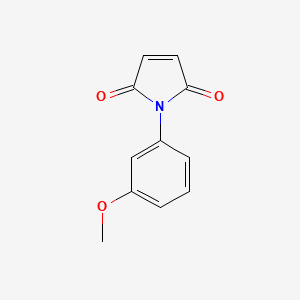
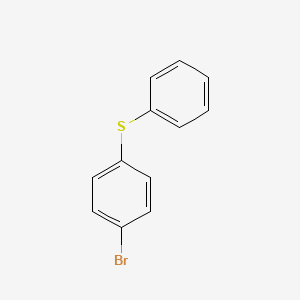
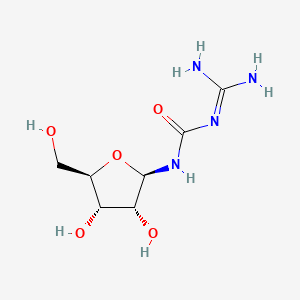
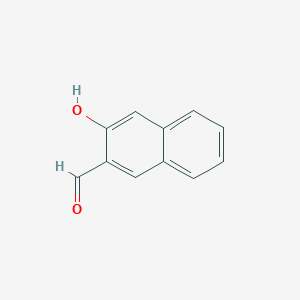

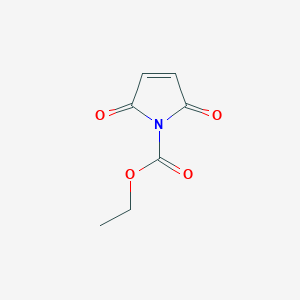
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)
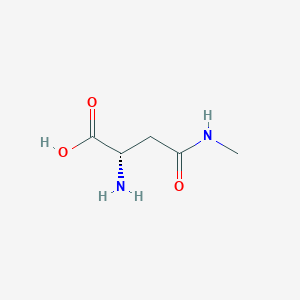
![7-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1580709.png)

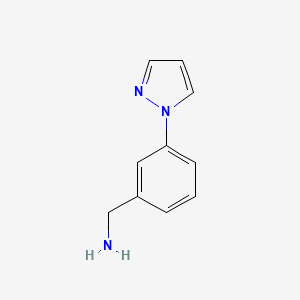


![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1580720.png)